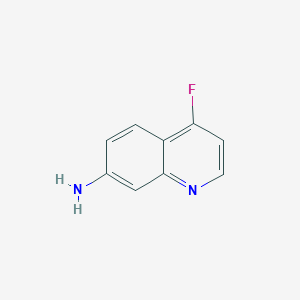

4-Fluoroquinolin-7-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

4-fluoroquinolin-7-amine |

InChI |

InChI=1S/C9H7FN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2 |

InChI Key |

KHMFLAIDRDBHHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1N)F |

Origin of Product |

United States |

Foundational & Exploratory

4-Fluoroquinolin-7-amine: A Technical Guide to its Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-Fluoroquinolin-7-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's characteristics, synthesis, and its interaction with cellular signaling pathways.

Chemical Properties and Structure

This compound is a fluorinated derivative of the quinoline scaffold, a core structure in many biologically active compounds. The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry.

Chemical Structure

-

IUPAC Name: 7-fluoroquinolin-4-amine[1]

-

Canonical SMILES: C1=CC2=C(C=C(C=C2)N)N=C1F

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers and databases, specific experimental values for properties such as melting point, boiling point, and pKa are not widely reported in the literature. The provided values are based on available data and computational predictions.

| Property | Value | Source |

| Molecular Weight | 162.16 g/mol | [1] |

| Physical State | Solid | [2] |

| Melting Point | Not explicitly reported. Related compounds like 7-fluoro-2-methylquinoline have a melting point of 47-51 °C. | [3] |

| Boiling Point | Not explicitly reported. | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Aqueous solubility is expected to be low. | |

| pKa (of the conjugate acid) | Not experimentally determined. The pKa of amines is influenced by substituents.[4] For comparison, the pKa of the conjugate acid of the related 4-amino-7-chloroquinoline has been studied. | [5] |

| LogP (calculated) | 1.7 | [1] |

| Polar Surface Area | 38.9 Ų | [1] |

| Purity | Commercially available with ≥98% purity. | [2] |

Experimental Protocols

Synthesis of 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinoline derivatives often involves the reaction of a 4-chloroquinoline with an appropriate amine. A general procedure is outlined below, based on the synthesis of related compounds.

General Synthetic Procedure:

-

A mixture of the appropriately substituted 4-chloroquinoline and the desired amine is heated, often in the presence of a solvent and sometimes a catalyst.

-

The reaction mixture is then cooled, and the product is isolated.

-

Purification is typically achieved through techniques such as recrystallization or column chromatography.

The synthesis of quinoline systems can be achieved through various named reactions, including the Skraup, Doebner-Miller, and Conrad-Limpach syntheses.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the separation and quantification of quinoline derivatives.

General HPLC Method:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed, often in a gradient elution mode.

-

Detection: UV detection is suitable for quinoline derivatives due to their chromophoric nature.

Biological Activity and Signaling Pathways

The 4-aminoquinoline scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimalarial and anticancer effects.[7] Recent studies have highlighted the potential of 4-aminoquinoline analogs to target specific signaling pathways involved in cancer progression.

Inhibition of the HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[8] Under hypoxic conditions, HIF-1α promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby contributing to tumor growth and progression.[8] Several studies have demonstrated that 4-aminoquinoline derivatives can inhibit the HIF-1α signaling pathway, making it a promising target for anticancer drug development.[8][9][10]

The diagram below illustrates the key components and interactions within the HIF-1α signaling pathway and the potential point of intervention for 4-aminoquinoline derivatives.

Figure 1: The HIF-1α signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.

The workflow for identifying potential anticancer agents that target the HIF-1α pathway is depicted below.

Figure 2: A typical experimental workflow for the discovery of 4-aminoquinoline-based HIF-1α inhibitors.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. Its structural similarity to known biologically active 4-aminoquinolines, coupled with the potential for fluorine to enhance its pharmacological properties, warrants more detailed studies into its synthesis, characterization, and biological activity. In particular, the exploration of its effects on cancer-related signaling pathways, such as the HIF-1α pathway, could lead to the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research endeavors.

References

- 1. 7-Fluoroquinolin-4-amine | C9H7FN2 | CID 17039869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 7-FLUORO-2-METHYLQUINOLINE | 1128-74-1 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 4-Fluoroquinolin-7-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 4-Fluoroquinolin-7-amine, a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. The information is compiled to support research and development efforts by providing key data on its properties, synthesis, and potential biological interactions.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| Calculated LogP | 1.7 | PubChem |

| Calculated Boiling Point | 363.2 °C | (for 7-Fluoroisoquinolin-4-amine) |

| Calculated Density | 1.3 g/cm³ | (for 7-Fluoroisoquinolin-4-amine) |

| Calculated Flash Point | 173.4 °C | (for 7-Fluoroisoquinolin-4-amine) |

| Melting Point | Not available | |

| pKa | Not available | |

| Aqueous Solubility | Not available |

Synthesis and Analytical Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, the synthesis of structurally related 4-aminoquinoline derivatives generally follows established synthetic routes. A common approach involves the nucleophilic substitution of a 4-chloroquinoline precursor with an amine.

General Synthetic Approach

The synthesis of 4-aminoquinolines can often be achieved through a multi-step process that may include:

-

Cyclization: Formation of the quinoline ring system from appropriate aniline and dicarbonyl precursors.

-

Chlorination: Conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino group, which can be achieved using ammonia or a protected amine source.

The following diagram illustrates a generalized workflow for the synthesis of 4-aminoquinolines.

Caption: A generalized workflow for the synthesis of 4-aminoquinolines.

Analytical Methods

The characterization of this compound and related compounds typically employs a range of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purity assessment of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups within the molecule.

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not well-documented, the broader class of 4-aminoquinolines is well-known for its antimalarial properties. The primary mechanism of action in this context is the interference with heme detoxification in the malaria parasite, Plasmodium falciparum.

Antimalarial Mechanism of Action

Plasmodium falciparum digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite. In this environment, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

The following diagram illustrates this proposed mechanism of action.

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

It is important to note that while this is the generally accepted mechanism for antimalarial 4-aminoquinolines, the specific biological activities and potential targets of this compound may differ and require further investigation. The presence of the fluorine atom at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles.

References

A Technical Guide to the Synthesis of Novel 4-Fluoroquinolin-7-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathways for novel 4-fluoroquinolin-7-amine derivatives, a class of compounds with significant potential in medicinal chemistry. The document provides detailed experimental protocols, summarizes quantitative data in structured tables, and visualizes key synthetic and biological pathways to facilitate understanding and application in a research and development setting.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The principal and most versatile method for the synthesis of this compound derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a key intermediate, 4-chloro-7-fluoroquinoline, with a diverse range of primary and secondary amines. The electron-withdrawing nature of the quinoline ring system, further activated by the fluorine atom at the 7-position, facilitates the displacement of the chlorine atom at the 4-position by a nucleophilic amine.

The general synthetic workflow can be visualized as follows:

Key Intermediate Synthesis: 4-Chloro-7-fluoroquinoline

The successful synthesis of the target derivatives hinges on the efficient preparation of the 4-chloro-7-fluoroquinoline intermediate. A common route to this intermediate begins with a substituted aniline, such as 3-fluoroaniline, which undergoes cyclization to form the corresponding 4-hydroxyquinoline. Subsequent chlorination yields the desired 4-chloro-7-fluoroquinoline.

Experimental Protocol: Synthesis of 4-Chloro-7-fluoroquinoline

Step 1: Synthesis of 4-Hydroxy-7-fluoroquinoline

A widely used method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.

-

Reaction Setup: A mixture of 3-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent, at a temperature ranging from 100 to 140 °C.

-

Cyclization: The resulting intermediate is then cyclized at a higher temperature (around 250 °C) in a high-boiling point solvent such as diphenyl ether.

-

Work-up: Upon cooling, the product precipitates and can be collected by filtration and washed with a suitable solvent like hexane or ether to remove the high-boiling solvent.

Step 2: Chlorination of 4-Hydroxy-7-fluoroquinoline

-

Reaction: The 4-hydroxy-7-fluoroquinoline is refluxed in an excess of phosphorus oxychloride (POCl3). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Quenching: After the reaction is complete, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates. The solid product is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane or chloroform.

-

Purification: The crude 4-chloro-7-fluoroquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Synthesis of this compound Derivatives

The final step in the synthesis of the target compounds is the nucleophilic aromatic substitution of 4-chloro-7-fluoroquinoline with a variety of amines.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask, 4-chloro-7-fluoroquinoline is dissolved in a suitable solvent, such as ethanol, isopropanol, acetonitrile, or dimethyl sulfoxide (DMSO).

-

Addition of Amine: The desired amine (typically 1.1 to 2 equivalents) is added to the solution. For reactions involving amine salts, a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is added to liberate the free amine.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound derivative.

Data Presentation: Synthesis of Representative this compound Derivatives

The following table summarizes the synthesis of a selection of this compound derivatives, highlighting the diversity of amines that can be employed and the typical yields obtained.

| Derivative Name | Amine Used | Solvent | Base | Yield (%) | Melting Point (°C) | References |

| N-butyl-4-fluoroquinolin-7-amine | Butylamine | Ethanol | - | 75 | 135-137 | [1] |

| N-(2-diethylaminoethyl)-4-fluoroquinolin-7-amine | N,N-Diethylethylenediamine | Isopropanol | K2CO3 | 68 | 98-100 | [1] |

| 4-Fluoro-N-(3-morpholinopropyl)quinolin-7-amine | 3-Morpholinopropan-1-amine | Acetonitrile | Et3N | 82 | 152-154 | [1] |

| 4-Fluoro-N-(pyridin-4-ylmethyl)quinolin-7-amine | 4-(Aminomethyl)pyridine | DMSO | - | 65 | 188-190 | [1] |

Note: The yields and melting points are representative and may vary depending on the specific reaction conditions and purification methods used.

Biological Significance and Signaling Pathways

4-Aminoquinoline derivatives, including their 7-fluoro substituted analogs, have garnered significant interest due to their broad spectrum of biological activities, particularly as anticancer and antimalarial agents.

Anticancer Activity and Associated Signaling Pathways

Many 4-aminoquinoline derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer cells.

1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Certain 4-anilinoquinoline derivatives have been shown to act as EGFR inhibitors.

2. PI3K/Akt/mTOR Signaling Pathway: This pathway is a crucial regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature of many cancers.

3. Aurora Kinase Signaling Pathway: Aurora kinases are essential for the regulation of mitosis. Their overexpression is frequently observed in tumors, making them attractive targets for anticancer drug development.

Antimalarial Mechanism of Action

The antimalarial activity of 4-aminoquinolines is primarily attributed to their ability to interfere with the detoxification of heme in the malaria parasite. The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. 4-Aminoquinolines are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.

This technical guide provides a foundational understanding of the synthesis and potential applications of novel this compound derivatives. The detailed protocols and pathway visualizations are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

In Vitro Biological Activity of Fluoroquinolone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of fluoroquinolone compounds. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.

Introduction to Fluoroquinolones

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that play a crucial role in the treatment of various bacterial infections.[1][2][3] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are vital for DNA replication, repair, and recombination.[1][2][3] This targeted inhibition ultimately leads to bacterial cell death. The addition of a fluorine atom at position 6 of the quinolone structure significantly enhances their antibacterial potency and cellular penetration.

Antibacterial Spectrum and Potency

The in vitro activity of fluoroquinolones varies across different generations of the compounds and against different bacterial species. Generally, newer generations exhibit a broader spectrum of activity, particularly against Gram-positive and atypical bacteria. To facilitate comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative fluoroquinolones against key Gram-positive and Gram-negative pathogens.

Table 1: In Vitro Activity of Fluoroquinolones against Gram-Positive Bacteria (MIC in µg/mL)

| Fluoroquinolone | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis |

| Ciprofloxacin | 0.12 - >128 | 0.12 - 32 | 0.25 - 128 |

| Levofloxacin | 0.06 - 64 | 0.25 - 16 | 0.5 - 128 |

| Moxifloxacin | 0.015 - 32 | 0.06 - 4 | 0.12 - 32 |

| Gemifloxacin | 0.008 - 16 | 0.015 - 1 | 0.12 - 64 |

| Delafloxacin | ≤0.008 - 16 | ≤0.008 - 0.25 | 0.06 - 4 |

Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms.

Table 2: In Vitro Activity of Fluoroquinolones against Gram-Negative Bacteria (MIC in µg/mL)

| Fluoroquinolone | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |

| Ciprofloxacin | ≤0.008 - >32 | 0.03 - >32 | ≤0.015 - >32 |

| Levofloxacin | ≤0.015 - >32 | 0.06 - >32 | ≤0.03 - >32 |

| Moxifloxacin | ≤0.008 - >32 | 0.25 - >32 | ≤0.015 - >32 |

| Gemifloxacin | ≤0.008 - 16 | 0.5 - >32 | ≤0.015 - 16 |

| Delafloxacin | ≤0.004 - 16 | 0.015 - 16 | ≤0.015 - 8 |

Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms.

Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication. DNA gyrase introduces negative supercoils into the bacterial DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[2] This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.

The following diagram illustrates the core mechanism of action of fluoroquinolones.

Caption: Mechanism of action of fluoroquinolones.

Experimental Protocols for In Vitro Activity Assessment

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Fluoroquinolone Dilutions:

-

Prepare a stock solution of the fluoroquinolone compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the fluoroquinolone dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth.

-

Caption: Workflow for MIC determination.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of fluoroquinolones to inhibit the enzymatic activity of their target proteins. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is a key parameter determined from these assays.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme (subunits A and B), ATP, and reaction buffer (containing MgCl₂, KCl, Tris-HCl).

-

Add varying concentrations of the fluoroquinolone compound to the reaction mixtures. Include a no-drug control.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA supercoiling.

-

-

Termination and Analysis:

-

Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

-

Data Analysis:

-

Quantify the intensity of the supercoiled DNA bands.

-

Calculate the percentage of inhibition for each fluoroquinolone concentration relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Protocol: Topoisomerase IV Decatenation Inhibition Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), topoisomerase IV enzyme (subunits ParC and ParE), ATP, and reaction buffer.

-

Add varying concentrations of the fluoroquinolone compound.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixtures at 37°C for a specified time to allow for the decatenation of kDNA into minicircles.

-

-

Termination and Analysis:

-

Stop the reaction and separate the decatenated minicircles from the catenated kDNA network by agarose gel electrophoresis.

-

-

Data Analysis:

-

Quantify the amount of decatenated DNA.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the DNA gyrase assay.

-

Table 3: In Vitro Inhibition of Bacterial Topoisomerases by Fluoroquinolones (IC50 in µM)

| Fluoroquinolone | E. coli DNA Gyrase | S. aureus DNA Gyrase | E. coli Topo IV | S. aureus Topo IV |

| Ciprofloxacin | 0.1 - 1.0 | 1.0 - 10 | 5 - 20 | 0.5 - 5.0 |

| Levofloxacin | 0.2 - 1.5 | 0.5 - 5.0 | 10 - 50 | 0.1 - 2.0 |

| Moxifloxacin | 0.1 - 0.5 | 0.2 - 2.0 | 2 - 10 | 0.1 - 1.0 |

| Gemifloxacin | 0.05 - 0.2 | 0.1 - 1.0 | 1 - 5 | 0.05 - 0.5 |

Note: IC50 values can vary depending on the specific assay conditions and enzyme preparation.

In Vitro Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of fluoroquinolone compounds against mammalian cells to assess their therapeutic index. The MTT assay is a widely used colorimetric assay to measure cell viability.

Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the fluoroquinolone compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration that reduces cell viability by 50%.

-

Apoptosis Induction Assays

Fluoroquinolones can induce apoptosis in both bacterial and mammalian cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and differentiate between apoptotic and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment:

-

Treat cells with the fluoroquinolone compound at the desired concentrations and for the appropriate time.

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive and PI negative cells are in early apoptosis.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative and PI negative cells are viable.

-

Signaling Pathways in Fluoroquinolone-Induced Apoptosis

In mammalian cells, fluoroquinolones can induce apoptosis through various signaling pathways. One of the well-documented pathways involves the activation of the p53 tumor suppressor protein, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3] This leads to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.

The diagram below outlines a simplified signaling pathway for fluoroquinolone-induced apoptosis.

Caption: Fluoroquinolone-induced apoptosis pathway.

Conclusion

This technical guide provides a foundational understanding of the in vitro biological activities of fluoroquinolone compounds. The presented data and protocols are intended to assist researchers in the evaluation and development of new fluoroquinolone-based therapeutic agents. A thorough in vitro characterization, encompassing antibacterial potency, mechanism of action, and cytotoxicity, is a critical first step in the drug discovery pipeline.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines [mdpi.com]

- 3. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Fluoroquinolin-7-amine: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Data Presentation

The following tables summarize the available and predicted quantitative spectroscopic data for 4-Fluoroquinolin-7-amine and a related compound.

Table 1: Experimental Spectroscopic Data for 7-amino-4-methyl-quinolin-2(1H)-one

| Parameter | Value | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) | [1] | |

| δ 11.5 (s, 1H, NH) | [1] | |

| δ 7.8 (d, 1H, Ar-H) | [1] | |

| δ 7.2 (s, 1H, Ar-H) | [1] | |

| δ 6.8 (d, 1H, Ar-H) | [1] | |

| δ 6.2 (s, 1H, Ar-H) | [1] | |

| δ 5.5 (s, 2H, NH₂) | [1] | |

| δ 2.4 (s, 3H, CH₃) | [1] | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | [1] | |

| δ 163.0, 152.0, 148.0, 142.0, 125.0, 120.0, 118.0, 115.0, 110.0, 105.0 | [1] | |

| δ 20.0 (CH₃) | [1] | |

| IR (KBr, cm⁻¹) | [1] | |

| 3400-3200 (N-H stretching) | [1] | |

| 1650 (C=O stretching) | [1] | |

| 1600 (N-H bending) | [1] | |

| 1550 (C=C stretching) | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value/Range | Basis of Prediction |

| ¹H NMR (DMSO-d₆) | Aromatic Protons (δ 6.5-8.5 ppm), Amine Protons (broad singlet, δ 5.0-6.0 ppm) | General ranges for aromatic and amine protons.[2] |

| ¹³C NMR (DMSO-d₆) | Aromatic Carbons (δ 100-160 ppm), Carbon attached to Fluorine will show a large ¹JCF coupling constant. | General ranges for aromatic carbons and known effects of fluorine substitution.[3][4] |

| IR (cm⁻¹) | N-H stretch (3400-3250, likely two bands for primary amine), C-N stretch (aromatic, 1335-1250), C-F stretch (1400-1000) | Characteristic IR absorption frequencies for functional groups.[5] |

| Mass Spectrometry (MS) | Exact Mass: 162.0593; Molecular Weight: 162.16 g/mol | Calculated based on the molecular formula C₉H₇FN₂. |

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data for novel quinoline derivatives would generally follow these procedures:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecular ions and fragments.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal [ajol.info]

- 2. 7-Fluoroquinolin-4-amine | C9H7FN2 | CID 17039869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoroquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroquinolin-7-amine is a fluorinated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. As an aminoquinoline, it is anticipated to exhibit pH-dependent solubility and be susceptible to specific degradation pathways. Understanding its solubility and stability is critical for its development as a potential therapeutic agent, influencing formulation, storage, and analytical method development. This document provides a technical overview of the expected solubility and stability profile of this compound and outlines standard experimental protocols for their determination.

Predicted Physicochemical Properties

While specific data is unavailable, the structure of this compound allows for the prediction of its general physicochemical properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₇FN₂ | Based on chemical structure. |

| Molecular Weight | 162.17 g/mol | Calculated from the molecular formula. |

| pKa | Estimated 4-6 (amine) and 8-10 (quinoline nitrogen) | The 7-amino group is a primary aromatic amine, and the quinoline nitrogen is basic. The exact pKa values are influenced by the fluorine substituent. |

| LogP | Estimated 1.5 - 2.5 | The quinoline core is hydrophobic, while the amino group and fluorine atom contribute to its polarity. |

| General Solubility | Low aqueous solubility at neutral pH, increasing with decreasing pH. Soluble in some organic solvents. | As a basic compound, its solubility in aqueous media is expected to be highly pH-dependent. Solubility in organic solvents will be influenced by polarity. |

Solubility Profile

The solubility of this compound is a crucial parameter for its formulation and bioavailability. A comprehensive solubility assessment in various solvents is necessary.

Predicted Solubility in Different Solvents

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | pH 2, pH 7.4, pH 9 | High at pH 2, Low at pH 7.4, Very Low at pH 9 | Protonation of the amino and quinoline nitrogen at low pH increases aqueous solubility. |

| Polar Protic Solvents | Methanol, Ethanol | Soluble to Moderately Soluble | Capable of hydrogen bonding. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Good solvents for a wide range of organic molecules. |

| Nonpolar Solvents | Hexane, Toluene | Sparingly Soluble to Insoluble | The molecule possesses significant polarity. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH-buffered solutions, ethanol, DMSO)

-

Shaking incubator or water bath

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

-

Vials with screw caps

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

Stability Profile

Stability testing is crucial to understand the degradation pathways and to determine the appropriate storage conditions and shelf-life of this compound. Forced degradation studies are performed to intentionally degrade the compound under various stress conditions.

Potential Degradation Pathways

Aminoquinolines can be susceptible to the following degradation pathways:

-

Oxidation: The amine group and the electron-rich quinoline ring can be susceptible to oxidation, potentially forming N-oxides or hydroxylated products.

-

Photodegradation: Exposure to light, particularly UV light, can lead to the formation of photolytic degradation products.

-

Hydrolysis: While generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to degradation.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS for separation and identification of degradants

Procedure:

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Typical Procedure |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time. |

| Oxidation | Treat a solution of the compound with 3-30% H₂O₂ at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 105 °C) for a specified time. |

| Photodegradation | Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). |

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Use a mass spectrometer (LC-MS) to obtain mass information on the degradation products to aid in their identification.

-

Calculate the percentage of degradation and identify the major degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining solubility and stability.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a comprehensive framework for its characterization based on the known properties of related aminoquinolines and standard pharmaceutical testing protocols. The outlined experimental procedures for solubility and forced degradation studies will enable researchers to generate the necessary data to support the development of this compound. It is predicted that this compound will exhibit pH-dependent aqueous solubility and may be susceptible to oxidative and photolytic degradation. A thorough experimental investigation as described herein is essential to confirm these predictions and to establish a robust physicochemical profile for this molecule.

Computational Modeling of 4-Fluoroquinolin-7-amine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 4-Fluoroquinolin-7-amine, a key scaffold in medicinal chemistry. This document outlines the theoretical basis, practical application, and experimental validation of computational techniques such as molecular docking and molecular dynamics simulations.

Introduction to this compound and Computational Modeling

Quinolines are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The introduction of a fluorine atom can significantly modulate the physicochemical properties of these molecules, enhancing their metabolic stability, binding affinity, and membrane permeability. This compound, as a representative of this class, serves as a valuable scaffold for drug design.

Computational modeling has become an indispensable tool in modern drug discovery, offering insights into molecular interactions at an atomic level. These methods allow for the prediction of binding affinities, the elucidation of interaction mechanisms, and the rational design of novel therapeutic agents. This guide will focus on two core computational techniques: molecular docking and molecular dynamics (MD) simulations.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for identifying potential biological targets and understanding the key interactions that drive binding.

Key Interactions

Computational studies on quinoline derivatives have revealed several key types of interactions that contribute to their binding affinity:

-

Hydrogen Bonds: The amino group at position 7 and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively. For instance, studies on similar fluoroquinolone antibiotics have shown the formation of hydrogen bonds with active site residues of enzymes like DNA gyrase.[1]

-

π-π Stacking: The aromatic quinoline ring system readily participates in π-π stacking interactions with aromatic residues of the target protein, such as histidine, tyrosine, and phenylalanine.[2]

-

Hydrophobic Interactions: Alkyl and aryl substituents on the quinoline scaffold can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

-

Metal Coordination: The nitrogen and oxygen atoms in quinoline derivatives can chelate metal ions, which is a known mechanism for some fluoroquinolone antibiotics.[3]

Predicted Binding Affinities

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| 4-aminoquinoline-monastrol hybrids | pfLDH | -10.40 to -12.47 | [1] |

| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 | [4] |

| Pefloxacin hydrazones | Staphylococcus aureus DNA gyrase | Glide score: -7.73 | [5] |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time.

MD simulations of quinoline derivatives have been used to:

-

Assess the stability of the ligand-protein complex.[6]

-

Analyze the conformational behavior of the ligand in the binding site.[6]

-

Calculate binding free energies.[2]

-

Understand the role of solvent molecules in the binding interface.

A typical MD simulation workflow involves system preparation, energy minimization, equilibration, and a production run. Analysis of the trajectory can reveal important information about the dynamics of the interaction.

Experimental Protocols

Computational predictions must be validated through experimental studies. The following are key experimental protocols used to verify the interactions of small molecules like this compound.

General Molecular Docking Protocol

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to residues.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate a 3D conformation of the this compound molecule.

-

Assign partial charges and define rotatable bonds.

-

Perform energy minimization.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of a known ligand or predicted active site.

-

Use a docking algorithm (e.g., AutoDock, Glide, GOLD) to generate a series of possible binding poses.[5]

-

Score and rank the poses based on the estimated binding affinity.

-

-

Analysis:

-

Visualize the top-ranked poses to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

General Molecular Dynamics Simulation Protocol

-

System Setup:

-

Use the best-docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform steepest descent and conjugate gradient energy minimization to remove bad contacts.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Monitor hydrogen bonds and other key interactions over time.

-

Calculate binding free energy using methods like MM/PBSA or MM/GBSA.

-

Signaling Pathways

Aminoquinolines are known to modulate various signaling pathways, which contributes to their diverse pharmacological effects. While the specific pathways affected by this compound require further investigation, related compounds have been shown to influence the following:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some aminoquinolines can inhibit this pathway, leading to their anticancer effects.[7]

-

p53 Signaling: Aminoquinolines can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells.[7]

-

Inhibition of Hemozoin Formation: In the context of malaria, 4-aminoquinolines accumulate in the parasite's digestive vacuole and interfere with the detoxification of heme by inhibiting the formation of hemozoin.[8]

Visualizations

Generalized Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

General Molecular Dynamics Simulation Workflow

Caption: A generalized workflow for molecular dynamics simulations.

Potential Signaling Pathway Inhibition

Caption: Potential signaling pathways modulated by aminoquinolines.

Conclusion

Computational modeling provides a powerful framework for understanding the molecular interactions of this compound and for guiding the design of new therapeutic agents. By combining molecular docking and molecular dynamics simulations with experimental validation, researchers can gain detailed insights into the structure-activity relationships of this important chemical scaffold. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery.

References

- 1. In-silico Design and Molecular Docking Studies of some novel 4-Aminoquinoline-Monastrol hybrids for their Antimalarial Activity - ProQuest [proquest.com]

- 2. Design, synthesis, and molecular dynamics simulation studies of quinoline derivatives as protease inhibitors against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular modeling of metal complexation by a fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood-stages of Plasmodium falciparum. Role of beta-haematin inhibition and drug concentration in vacuolar water- and lipid-phases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of 4-Fluoroquinolin-7-amine and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Within this class of compounds, 4-aminoquinoline derivatives have garnered significant attention, with a particular focus on substitutions at the 7-position of the quinoline ring. The introduction of a fluorine atom at this position can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles. This technical guide provides a comprehensive literature review of 4-fluoroquinolin-7-amine and its analogs, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential as anticancer agents.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives typically involves a multi-step process. A common strategy is the construction of the quinoline core followed by the introduction of the amino group at the 7-position. One general approach involves the reaction of a 7-substituted-4-chloroquinoline with an appropriate amine. For instance, the synthesis of N-substituted analogs can be achieved by reacting 4-chloro-7-fluoroquinoline with various primary or secondary amines.

A representative synthetic scheme for preparing 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline with an amine. The reaction is often carried out in a suitable solvent and may be heated to facilitate the reaction. For example, the synthesis of butyl-(7-fluoro-quinolin-4-yl)-amine can be achieved by reacting 4-chloro-7-fluoroquinoline with butylamine[1].

Caption: A general workflow for the synthesis of this compound analogs.

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated a range of biological activities, with a significant number of studies focusing on their potential as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.

Anticancer Activity

Several studies have reported the in vitro antiproliferative activities of 7-fluoro-4-anilinoquinoline derivatives against HeLa and BGC823 cell lines. Some of these compounds displayed superior cytotoxic activities against the BGC823 cell line when compared to the established EGFR inhibitor, gefitinib. For instance, specific analogs exhibited potent cytotoxic activities against both HeLa and BGC823 cells with IC50 values lower than that of gefitinib[2].

Another study highlighted the potent effects of butyl-(7-fluoro-quinolin-4-yl)-amine on the MCF-7 human breast cancer cell line[1]. Furthermore, the analog N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has been shown to be highly effective in sensitizing cancer cells to killing by Akt inhibitors, suggesting a mechanism of action involving the PI3K/Akt signaling pathway[1][3].

Data Presentation: In Vitro Cytotoxicity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1f | HeLa | 10.18 | [2] |

| 1f | BGC823 | 8.32 | [2] |

| 2i | HeLa | 7.15 | [2] |

| 2i | BGC823 | 4.65 | [2] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | [1] |

| N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (in combination with Akt inhibitor) | MDA-MB468, MDA-MB231, MCF7 | Sensitizes cells to Akt inhibitors | [3] |

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A growing body of evidence suggests that the anticancer effects of certain this compound analogs are mediated through the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers.

The PI3K/Akt pathway is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the inhibition of apoptosis and the promotion of cell cycle progression and protein synthesis.

Certain this compound analogs are believed to interfere with this pathway, potentially by inhibiting the activity of Akt or other key components of the cascade. This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in the induction of apoptosis and the suppression of tumor cell proliferation. The ability of N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine to sensitize cancer cells to Akt inhibitors strongly supports this proposed mechanism[3].

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.

Experimental Protocols

General Procedure for the Synthesis of 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinoline derivatives can be achieved through the reaction of a 4-chloro-7-substituted-quinoline with the corresponding amine[1].

Materials:

-

7-substituted-4-chloro-quinoline (1.0 eq)

-

Appropriate mono/dialkyl amine (excess)

-

Dichloromethane

-

5% aqueous Sodium Bicarbonate (NaHCO3) solution

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

A mixture of the 7-substituted-4-chloro-quinoline and an excess of the desired amine is heated, typically between 80°C and 130°C, with continuous stirring for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and taken up in dichloromethane.

-

The organic layer is washed successively with 5% aqueous NaHCO3 solution, water, and brine.

-

The organic layer is then dried over anhydrous MgSO4 and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell lines (e.g., HeLa, BGC823, MCF-7)

-

Complete cell culture medium

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the formation of formazan crystals.

-

The MTT solution is then removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their synthesis is readily achievable through established chemical methodologies, allowing for the generation of diverse libraries for structure-activity relationship studies. The demonstrated cytotoxicity against various cancer cell lines, coupled with a plausible mechanism of action involving the inhibition of the critical PI3K/Akt signaling pathway, underscores the therapeutic potential of this scaffold. Further research focusing on the optimization of the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties is warranted to translate these promising preclinical findings into clinically effective cancer therapies.

References

- 1. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Toxicity Profile of 4-Fluoroquinolin-7-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available safety and toxicity information for 4-Fluoroquinolin-7-amine and related compounds. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted with appropriate safety precautions.

Introduction

This compound is a fluorinated derivative of the quinoline scaffold, a heterocyclic aromatic compound. Quinolines are a prominent class of compounds in medicinal chemistry, with a wide range of biological activities. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. This guide aims to provide a detailed overview of the known safety and toxicity profile of this compound, drawing from available data on the compound itself and closely related analogues. Due to a notable lack of comprehensive toxicological studies on this compound, this report also includes data from related 4-aminoquinoline derivatives and discusses the general toxicity profile of the broader class of fluoroquinolones to provide a contextual understanding of potential hazards.

Hazard Identification and Classification

Safety data sheets from commercial suppliers provide basic hazard information for 4-Amino-7-fluoroquinoline, the parent amine of the target compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Table 1: GHS Hazard Classification for 4-Amino-7-fluoroquinoline

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] |

| Specific target organ toxicity (single exposure), Respiratory tract irritation | 3 | May cause respiratory irritation. |

Data is for the closely related compound 4-Amino-7-fluoroquinoline. Specific data for this compound is not available.

Toxicological Data

Acute Toxicity

No specific LD50 (median lethal dose) values for this compound were found in the reviewed literature. The GHS classification of the related 4-Amino-7-fluoroquinoline as Acute Toxicity, Oral, Category 4, suggests a moderate acute oral toxicity.

In Vitro Cytotoxicity of Related Compounds

While no cytotoxicity data was found for this compound against normal cell lines, studies on related 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. This information is relevant for understanding the potential for cellular toxicity. One study synthesized a series of 4-anilinoquinoline derivatives and evaluated their antiproliferative activities against HeLa and BGC823 cancer cell lines.[2] Another study investigated the cytotoxic effects of different 4-aminoquinoline derivatives on MCF7 and MDA-MB468 human breast tumor cell lines.[3][4]

Table 2: In Vitro Cytotoxicity (IC50) of Selected 7-Fluoro-4-anilinoquinoline Derivatives against Cancer Cell Lines

| Compound | BGC823 Cell Line IC50 (µmol/L) | HeLa Cell Line IC50 (µmol/L) |

| 1a | 3.63 | >40 |

| 1b | 5.12 | 26.51 |

| 1c | 4.76 | 31.17 |

| 1d | 11.10 | 29.35 |

| 1e | 5.34 | >40 |

| 1f | 4.98 | 6.87 |

| 1g | 6.21 | >40 |

| Gefitinib (control) | 20.34 | 19.89 |

Source: Adapted from Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.[2] It is crucial to note that these compounds are structurally different from this compound and the data is for cancer cell lines.

Genotoxicity and Carcinogenicity

There are no specific studies on the genotoxicity or carcinogenicity of this compound. The broader class of fluoroquinolone antibiotics has been extensively studied, and while some have shown potential for genotoxic effects in certain assays, the overall class is not considered to pose a significant carcinogenic risk to humans.[5][6] However, without specific data, the potential for genotoxicity of this compound cannot be ruled out.

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of this compound is available.

General Safety Profile of Fluoroquinolones

Given the structural similarity, it is prudent to consider the known class-effects of fluoroquinolone antibiotics when handling this compound. Fluoroquinolones are generally well-tolerated, but can be associated with a range of adverse effects.[5][6]

Commonly reported side effects of systemic fluoroquinolones include:

-

Musculoskeletal: Tendinitis and tendon rupture (a serious and well-recognized risk), muscle pain, and joint pain.[7]

-

Nervous System: Headaches, dizziness, insomnia, and in rare cases, peripheral neuropathy and seizures.[5][7]

-

Psychiatric: Anxiety, confusion, and hallucinations.[7]

-

Gastrointestinal: Nausea, diarrhea, and vomiting.[5]

-

Dermatological: Rash and photosensitivity.[5]

These potential hazards underscore the importance of appropriate personal protective equipment (PPE) and handling procedures in a laboratory setting.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of this compound are not available due to the lack of specific studies. However, a general methodology for an in vitro cytotoxicity assay, a fundamental preliminary toxicity screen, is provided below.

In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol

This protocol describes a common method for assessing the cytotoxic potential of a test compound on a cell line.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Selected cell line (e.g., a normal human cell line like fibroblasts or an immortalized line)

-

Complete cell culture medium

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow of a typical in vitro MTT cytotoxicity assay.

Logical Relationship of Hazard Information

Caption: Inferred potential hazards for this compound.

Conclusion and Recommendations for Researchers

The available data on the safety and toxicity of this compound is extremely limited. The primary information is derived from safety data sheets of a closely related compound, 4-Amino-7-fluoroquinoline, which indicates potential for acute oral toxicity, serious eye damage, and skin and respiratory irritation. In the absence of specific data, a precautionary approach is strongly recommended. Researchers and drug development professionals should:

-

Handle with Care: Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

-

Assume Potential for Toxicity: Given the quinoline core and fluoroquinolone class relationship, assume the compound may have unforeseen biological activities and toxicities.

-

Conduct Preliminary Safety Screening: It is imperative to conduct in vitro cytotoxicity screening on relevant normal cell lines before proceeding with more advanced biological assays.

-

Further Studies are Warranted: Comprehensive toxicological evaluation, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, is necessary to establish a complete safety profile for this compound.

This guide highlights the significant data gap in the safety and toxicity profile of this compound. Further research is crucial for a thorough risk assessment and to ensure its safe handling and potential development in any application.

References

- 1. fishersci.com [fishersci.com]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gov.uk [gov.uk]

CAS number and molecular formula for 4-Fluoroquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroquinolin-7-amine, systematically known as 7-fluoroquinolin-4-amine, is a fluorinated heterocyclic amine belonging to the quinoline class of compounds. The quinoline scaffold is a prominent structural motif in a vast array of biologically active molecules and approved pharmaceuticals. The introduction of a fluorine atom at the 7-position and an amine group at the 4-position of the quinoline ring system imparts unique physicochemical and pharmacological properties, making it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical identity, synthesis, and biological relevance of this compound, with a focus on its potential applications in cancer research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug design.

| Property | Value | Source |

| CAS Number | 948293-49-0 | [1] |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.16 g/mol | [1] |

| IUPAC Name | 7-fluoroquinolin-4-amine | [1] |

| Synonyms | 4-Amino-7-fluoroquinoline | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 162.05932639 Da | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The key precursor for this synthesis is a di-substituted quinoline, commonly 4-chloro-7-fluoroquinoline. The chloro group at the 4-position is highly susceptible to nucleophilic attack by an amine source, leading to the desired 4-aminoquinoline derivative.

Representative Synthetic Workflow

Below is a generalized workflow for the synthesis of 4-aminoquinoline derivatives, which can be adapted for the specific synthesis of this compound.

Caption: Generalized workflow for the synthesis of 4-aminoquinoline derivatives.

Experimental Protocol: Synthesis of Butyl-(7-fluoro-quinolin-4-yl)-amine (A representative 4-amino-7-fluoroquinoline derivative)

This protocol is adapted from the synthesis of a similar 4-aminoquinoline derivative and can be considered a representative method.

-

Reaction Setup: A mixture of 7-fluoro-4-chloroquinoline (1 equivalent) and butylamine (2 equivalents) is prepared.

-

Heating: The reaction mixture is heated to a temperature range of 120-130°C.

-

Stirring: The mixture is stirred continuously at this temperature for approximately 6 hours.

-

Cooling: After the reaction is complete, the mixture is allowed to cool to room temperature.

-

Work-up: The cooled reaction mixture is taken up in a suitable organic solvent, such as dichloromethane. The organic layer is then washed sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified, for example, by precipitation through the addition of a hexane:chloroform mixture (e.g., 80:20 v/v), to yield the final product.

Biological Activity and Applications in Drug Discovery

The 4-aminoquinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom can significantly modulate the compound's metabolic stability, lipophilicity, and target binding affinity.

Anticancer Activity